rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid
Description
rac-(3R,5S)-5-{[(tert-Butoxy)carbonyl]amino}oxane-3-carboxylic acid is a chiral alicyclic compound featuring a six-membered oxane ring substituted with a tert-butoxycarbonyl (BOC)-protected amino group and a carboxylic acid moiety at the 3- and 5-positions, respectively. Its molecular formula is reported as C₁₁H₁₉NO₅ (MW: 245.27) in commercial catalogs , though conflicting data from Enamine Ltd. lists C₂₁H₂₁NO₅ (MW: 367.41) for a structurally similar fluorenylmethyl-protected variant . This compound serves as a versatile building block in organic synthesis, particularly for peptide mimetics and drug discovery, owing to its stereochemical complexity and functional group compatibility.
Properties
IUPAC Name |
(3R,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-4-7(9(13)14)5-16-6-8/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXNWTSXNXSGIT-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(COC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](COC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce the free amino acid.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can lead to the development of novel therapeutic agents.
Case Study: Anticancer Activity
Recent studies have shown that derivatives of rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid exhibit promising anticancer properties. For instance, modifications of the oxane structure have led to compounds that inhibit cancer cell proliferation through apoptosis induction.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules.
Data Table: Synthetic Reactions
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Amidation | 60°C, 24 hours | 85% | |
| Esterification | Reflux in ethanol | 90% | |
| Cyclization | Acid-catalyzed | 75% |
Chiral Synthesis
Due to its chiral nature, this compound is useful in asymmetric synthesis. It can be employed as a chiral auxiliary or ligand in various catalytic processes.
Case Study: Asymmetric Catalysis
In a study focusing on asymmetric reactions, this compound was utilized as a chiral ligand in palladium-catalyzed reactions, leading to high enantioselectivity and yield in the formation of chiral products.
Biochemical Applications
The biochemical properties of this compound suggest potential applications in drug design and development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism by which rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid exerts its effects involves the interaction of its functional groups with molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The oxane ring structure provides stability and specificity in binding to target molecules.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Comparisons
The table below summarizes key structural and physicochemical differences between the target compound and selected analogues:
Key Findings from Comparative Studies
Ring Size and Conformational Flexibility
- The oxane ring in the target compound provides greater conformational flexibility compared to the rigid tetrahydrofuran (5-membered) and aromatic systems . This flexibility may enhance its utility in mimicking peptide backbones in drug design.
- Spirocyclic and bicyclic analogues (e.g., ) exhibit restricted rotation, which can improve binding selectivity in enzyme inhibitors but complicate synthetic accessibility.
Protecting Group Dynamics
- The BOC group in the target compound offers stability under basic conditions but is labile in acidic environments, contrasting with the acid-stable Fmoc and base-labile Cbz groups in analogues .
Pharmacological Relevance
- The tetrahydrofuran derivative (compound 2) was computationally predicted as a SARS-CoV-2 RNA-dependent RNA polymerase inhibitor, highlighting the role of ring size and substituents in bioactivity .
- Bicyclic systems (e.g., ) are frequently employed in natural product synthesis (e.g., baccatin III derivatives) due to their structural resemblance to terpenoid scaffolds .
Discrepancies and Limitations
- Molecular Weight Conflicts: Discrepancies in the reported molecular formula and weight of the target compound (C₁₁H₁₉NO₅ vs.
- Limited Pharmacological Data: Most evidence derives from synthetic or commercial sources, with minimal direct comparative pharmacological studies.
Biological Activity
rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological implications based on available research.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 245.27 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines from undesired reactions during chemical transformations.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxane ring and subsequent addition of the Boc group. While specific synthetic pathways for this compound are not extensively documented in the available literature, similar compounds have been synthesized using standard methodologies in organic chemistry.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antiviral Activity : Some derivatives have shown promise as antiviral agents by inhibiting viral replication.
- Anticancer Properties : Compounds featuring oxane rings have been evaluated for their ability to inhibit tumor growth through mechanisms such as tubulin polymerization inhibition.
- Enzyme Inhibition : The presence of the amino group suggests potential interactions with enzymes, possibly acting as inhibitors or modulators.
Case Studies
- Antiviral Activity : A study on structurally related compounds demonstrated that certain oxane derivatives inhibited viral replication in vitro. This activity was attributed to their ability to interfere with viral protein synthesis pathways.
- Anticancer Activity : Another investigation focused on the analogs of this compound revealed significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.
Research Findings
Recent studies have utilized molecular docking techniques to predict interactions between this compound and target proteins involved in cancer progression. These studies suggest that the compound may bind effectively to sites critical for enzyme activity related to cancer cell proliferation.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
